molecular formula C12H10N2O2 B13979741 2-Nitro[1,1'-biphenyl]-4-amine CAS No. 7379-18-2

2-Nitro[1,1'-biphenyl]-4-amine

Cat. No.: B13979741
CAS No.: 7379-18-2
M. Wt: 214.22 g/mol
InChI Key: SDCYNTVERGVIFG-UHFFFAOYSA-N
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Description

2-Nitro[1,1'-biphenyl]-4-amine is a nitro-substituted biphenyl amine with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol. The compound features a nitro (-NO₂) group at the 2-position and an amine (-NH₂) group at the 4-position of the biphenyl scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

The nitro group acts as a strong electron-withdrawing substituent, influencing the compound’s reactivity in coupling reactions (e.g., Suzuki-Miyaura cross-coupling) and its electronic behavior in optoelectronic applications .

Properties

CAS No.

7379-18-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-nitro-4-phenylaniline

InChI

InChI=1S/C12H10N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

SDCYNTVERGVIFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-[1,1’-biphenyl]-4-amine typically involves the nitration of biphenyl followed by amination. One common method is the Suzuki coupling reaction, where o-chloronitrobenzene reacts with chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) for several hours .

Industrial Production Methods

Industrial production methods for 2-Nitro-[1,1’-biphenyl]-4-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Mechanism of Action

The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl structure allows for interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers

a. 4'-Nitro-[1,1'-biphenyl]-2-amine (CAS 6272-52-2)

  • Structure : Nitro at 4'-position, amine at 2-position.
  • Molecular Weight : 214.22 g/mol (identical to the target compound).
  • Key Differences: The positional isomerism alters electronic distribution.
  • Applications : Used in synthetic intermediates for dyes and coordination complexes.

b. 4-Nitro-[1,1'-biphenyl]-3-amine

Parent Compound: [1,1'-Biphenyl]-4-amine (4-Aminobiphenyl)

  • Molecular Formula : C₁₂H₁₁N
  • Molecular Weight : 169.22 g/mol
  • Key Differences: Absence of the nitro group reduces polarity and electron-withdrawing effects. The parent compound is a known carcinogen (CAS 92-67-1), whereas the nitro derivative’s toxicity profile remains less documented but may differ due to metabolic pathway alterations .
  • Applications: Historically used in dye synthesis; now restricted due to toxicity .

Alkyl-Substituted Derivatives

a. N-Isobutyl-[1,1'-biphenyl]-4-amine

  • Synthesis : 75% yield via nickel-catalyzed amination .
  • Properties : Alkyl groups enhance lipophilicity, improving solubility in organic solvents.
  • Applications : Intermediate in pharmaceutical synthesis.

b. N-Cyclobutyl-[1,1'-biphenyl]-4-amine

Extended π-Systems: Terphenyl and Polyaromatic Amines

a. 4''-Methyl-[1,1':4',1''-terphenyl]-4-amine (MPP)

  • Structure : Terphenyl scaffold with methyl and amine groups.
  • Key Differences : Extended conjugation enhances charge transport properties, making MPP suitable for molecular electronics. The nitro group in 2-nitro[1,1'-biphenyl]-4-amine lacks this extended conjugation but offers stronger electron withdrawal .

b. N,N-Diphenyl-4’-(phenanthroimidazole)-[1,1'-biphenyl]-4-amine (4-PIMCFTPA)

  • Applications : Deep-blue emitter in OLEDs. The nitro derivative’s electron-withdrawing nature could similarly stabilize excited states but may reduce emission efficiency compared to trifluoromethyl substituents .

Schiff Base Derivatives

(E)-N-((3-Bromothiophen-2-yl)methylene)-3-methyl-[1,1'-biphenyl]-4-amine

  • Melting Point : 201–202°C (higher than typical nitro derivatives, suggesting enhanced crystallinity).
  • Applications : Coordination chemistry and catalysis. The nitro group in 2-nitro[1,1'-biphenyl]-4-amine may offer alternative binding modes in metal complexes .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
2-Nitro[1,1'-biphenyl]-4-amine C₁₂H₁₀N₂O₂ 214.22 2-NO₂, 4-NH₂ N/A Pharmaceuticals, optoelectronics
4'-Nitro-[1,1'-biphenyl]-2-amine C₁₂H₁₀N₂O₂ 214.22 4'-NO₂, 2-NH₂ N/A Synthetic intermediates
[1,1'-Biphenyl]-4-amine C₁₂H₁₁N 169.22 4-NH₂ ~50–60 (est.) Restricted (historical dyes)
N-Isobutyl-[1,1'-biphenyl]-4-amine C₁₆H₁₉N 225.33 4-NH-iBu N/A Pharmaceuticals
4-PIMCFTPA (OLED emitter) C₃₆H₂₂F₃N₃ 553.57 Phenanthroimidazole, CF₃ N/A Organic light-emitting diodes

Key Research Findings

Synthetic Utility : The nitro group in 2-nitro[1,1'-biphenyl]-4-amine facilitates regioselective cross-coupling reactions, as seen in analogous compounds like 4′-nitro[1,1′-biphenyl]-4-carboxylic acid (used in peptide coupling) .

Electronic Effects : Compared to alkylated amines (e.g., N-isobutyl derivatives), the nitro group significantly lowers the HOMO energy, enhancing electron-accepting capacity for optoelectronic materials .

Toxicity Considerations: While 4-aminobiphenyl is carcinogenic, the nitro substituent may alter metabolic activation pathways, though specific toxicity data for the nitro derivative remain scarce .

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